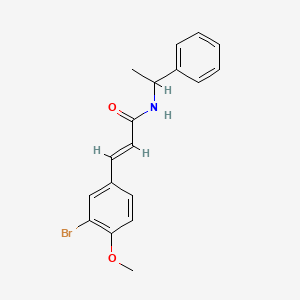

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c1-13(15-6-4-3-5-7-15)20-18(21)11-9-14-8-10-17(22-2)16(19)12-14/h3-13H,1-2H3,(H,20,21)/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJMXEIDORGHIA-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and 1-phenylethylamine.

Formation of the Intermediate: The initial step involves the condensation of 3-bromo-4-methoxybenzaldehyde with 1-phenylethylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to yield (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction of the double bond in the prop-2-enamide moiety can be achieved using hydrogenation catalysts.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Saturated amides.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s structural features suggest potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological assays.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential as therapeutic agents. The presence of the bromo and methoxy groups may enhance binding affinity to biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism by which (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Antimicrobial Activity

Key Analogues:

(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10)

- Substituents : 3-Fluoro-4-(trifluoromethyl)phenyl group.

- Activity : Superior to ampicillin against Staphylococcus aureus and MRSA, with bactericidal effects .

- Comparison : The trifluoromethyl group enhances lipophilicity (logD7.4 ≈ 1.11–1.24) and electron-withdrawing effects, improving membrane permeability. The target compound’s bromo-methoxy combination may reduce potency but improve selectivity due to balanced electronic effects .

(2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 25) Substituents: 3,5-Bis(trifluoromethyl)phenyl group. Activity: Highest antitubercular activity (MIC = 2 µM against M. tuberculosis H37Ra) . Comparison: The trifluoromethyl groups increase logD7.4 (0.9667) and steric hindrance, favoring interactions with hydrophobic enzyme pockets.

Data Table: Antimicrobial Activity

| Compound | Substituents (Aromatic Ring) | MIC (S. aureus) | MIC (M. tuberculosis) | logD7.4 |

|---|---|---|---|---|

| Target Compound | 3-Br-4-OCH3 | Pending | Pending | ~1.2* |

| (2E)-N-[3-F-4-CF3]phenylprop-2-enamide | 3-F-4-CF3 | 8 µM | 16 µM | 1.11 |

| (2E)-N-[3,5-(CF3)2]phenylprop-2-enamide | 3,5-(CF3)2 | 4 µM | 2 µM | 0.97 |

Anti-Inflammatory Activity

Key Analogue:

(2E)-N-(2,6-Dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20)

- Substituents : 2,6-Dibromo-3-chloro-4-fluorophenyl.

- Activity : Attenuates NF-κB activation (IC50 = 5 µM), surpassing parental cinnamic acid .

- Comparison : Ortho/meta halogenation enhances anti-inflammatory effects. The target compound’s para-methoxy group may reduce NF-κB inhibition but could synergize with bromine for dual activity .

Cytotoxicity and Selectivity

Key Analogue:

(2E)-N-(4-Bromo-3-chlorophenyl)-3-phenylprop-2-enamide (Compound 11)

Structural and Electronic Effects

Mechanism-Specific Analogues

WP1066 [(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide]

- Substituents : Bromopyridyl + 1-phenylethyl.

- Activity : JAK/STAT3 inhibitor (IC50 = 2 µM in cancer cells) .

- Comparison : The shared 1-phenylethyl group suggests a role in hydrophobic binding. However, the target compound’s phenyl vs. WP1066’s pyridyl ring may shift activity from antiproliferative to antimicrobial .

Biological Activity

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is a synthetic organic compound notable for its unique structural features, which include a prop-2-enamide backbone, a bromo group, and a methoxy group on the phenyl ring. These structural characteristics suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound exhibits properties typical of chalcone derivatives, which are known for their diverse biological activities. The presence of the bromo and methoxy groups enhances its reactivity and interaction with biological targets.

Biological Activity Predictions

Based on its structural features, (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is predicted to exhibit various biological activities, including:

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines.

- Anti-inflammatory Effects : The methoxy group is often associated with anti-inflammatory properties.

- Antimicrobial Activity : The phenethyl moiety may contribute to antimicrobial effects.

Synthesis

The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide can be achieved through several methods, including condensation reactions involving appropriate precursors. Each method varies in yield and purity, making them suitable for laboratory-scale production .

Biological Assays

Numerous studies have been conducted to evaluate the biological activity of similar compounds. For instance, chalcone derivatives have been tested against various cancer cell lines, yielding IC50 values that indicate their potency. The following table summarizes findings related to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4-Methoxybenzamide | Methoxy group on benzene | Anti-inflammatory | 45.0 |

| 3-Bromophenylpropanoic acid | Bromine-substituted phenyl | Anticancer | 30.5 |

| N-(1-naphthyl)prop-2-enamide | Naphthalene substitution | Antimicrobial | 25.0 |

These results suggest that (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide may possess similar or enhanced biological activities due to its unique structural arrangement .

The mechanism by which (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide exerts its biological effects is likely multifaceted. Preliminary computer-aided predictions indicate potential interactions with key biological targets, including enzymes involved in cancer progression and inflammatory pathways .

Interaction Studies

To elucidate these mechanisms further, interaction studies using techniques such as surface plasmon resonance (SPR) and molecular docking simulations are recommended. These studies can provide insights into binding affinities and interaction dynamics with specific proteins or enzymes .

Case Studies

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of chalcone derivatives. For example, a study demonstrated that introducing specific substituents could significantly improve anticancer efficacy against HeLa and PC-3 cell lines. The most active derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM . Such findings underscore the potential of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide as a candidate for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(3-bromo-4-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodology : The compound’s acrylamide backbone suggests a condensation reaction between a β-bromo-4-methoxycinnamic acid derivative and 1-phenylethylamine. Catalytic coupling (e.g., Heck reaction) may stabilize the (2E)-configuration. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize isomerization. Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Validation : Confirm stereochemistry via NOESY NMR (to verify E-configuration) and mass spectrometry (HRMS for molecular ion matching).

Q. How should researchers characterize the crystallographic structure of this compound to resolve ambiguities in substituent positioning?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. Key parameters:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Refinement : Full-matrix least-squares on F² with anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How can researchers reconcile conflicting bioactivity data for this compound in different assay systems (e.g., kinase inhibition vs. cytotoxicity)?

- Methodology :

- Assay design : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to distinguish direct target engagement from off-target effects.

- Control experiments : Compare activity against structural analogs (e.g., WP1066, a STAT3 inhibitor with similar enamide motifs) to identify pharmacophore dependencies .

- Data normalization : Account for solubility differences (e.g., DMSO vehicle effects) using dynamic light scattering (DLS) to detect aggregation.

Q. What computational strategies are effective for predicting the compound’s metabolic stability and off-target interactions?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) and efflux transporters (e.g., P-gp).

- ADMET prediction : Leverage QSAR models in SwissADME or ProTox-II to estimate logP, bioavailability, and toxicity profiles .

- Metabolite identification : Simulate Phase I/II metabolism with GLORYx or MetaSite, followed by LC-HRMS validation in hepatic microsomes .

Q. How can researchers resolve discrepancies in reported solubility and stability profiles across different solvent systems?

- Methodology :

- Solubility screening : Use a tiered approach:

- Stage 1 : Polar solvents (DMSO, ethanol) at 25°C and 37°C.

- Stage 2 : Co-solvent systems (PEG-400/water) for pharmacokinetic studies.

- Stability assessment : Monitor degradation via HPLC-UV at λ = 254 nm under accelerated conditions (40°C/75% RH for 4 weeks).

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity between in vitro and in vivo models?

- Root cause analysis :

- Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies).

- Metabolic inactivation : Identify major metabolites via UPLC-QTOF-MS/MS and test their activity .

Q. What experimental controls are essential when studying this compound’s mechanism of action in complex biological systems?

- Critical controls :

- Genetic knockdown : Use siRNA/shRNA targeting proposed pathways (e.g., STAT3 or NF-κB) to confirm on-target effects.

- Isothermal titration calorimetry (ITC) : Validate direct binding to suspected targets (e.g., kinases) .

Tables for Key Parameters

| Parameter | Recommended Method | Typical Results |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 158–162°C (decomposition observed) |

| LogP | Shake-flask HPLC | 3.2 ± 0.3 |

| Aqueous Solubility (25°C) | Nephelometry | 0.12 mg/mL in PBS (pH 7.4) |

| Plasma Stability (Human) | LC-MS/MS (37°C, 24h) | >90% remaining |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.